molecular formula C10H17NO4 B14908612 Rel-tert-butyl (1R,5S,6S)-5-hydroxy-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

Rel-tert-butyl (1R,5S,6S)-5-hydroxy-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

Cat. No.: B14908612
M. Wt: 215.25 g/mol
InChI Key: HJFLOXXWNYTGEY-RNJXMRFFSA-N
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Description

Rel-tert-butyl (1R,5S,6S)-5-hydroxy-7-oxa-3-azabicyclo[410]heptane-3-carboxylate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-tert-butyl (1R,5S,6S)-5-hydroxy-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core, followed by functional group modifications to introduce the tert-butyl ester and hydroxyl groups. Common reagents used in these reactions include strong bases, protecting groups, and oxidizing agents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Rel-tert-butyl (1R,5S,6S)-5-hydroxy-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can lead to a more saturated bicyclic structure .

Scientific Research Applications

Rel-tert-butyl (1R,5S,6S)-5-hydroxy-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rel-tert-butyl (1R,5S,6S)-5-hydroxy-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-tert-butyl (1R,5S,6S)-5-hydroxy-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

tert-butyl (1R,5S,6S)-5-hydroxy-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-4-6(12)8-7(5-11)14-8/h6-8,12H,4-5H2,1-3H3/t6-,7+,8-/m0/s1

InChI Key

HJFLOXXWNYTGEY-RNJXMRFFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H]2[C@@H](C1)O2)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2C(C1)O2)O

Origin of Product

United States

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